![molecular formula C21H18FN3S B2554113 2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223812-71-2](/img/structure/B2554113.png)
2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
Anti-Cancer Activity
- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research on related compounds like 6-Fluorobenzo[b]pyran derivatives has shown anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, especially against human cancer cell lines including lung, breast, and CNS cancer (Hammam et al., 2005).
- Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Compounds like 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one showed significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antimicrobial and Anti-Inflammatory Activities
- Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents : Compounds like 2-Phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine and its derivatives displayed antibacterial activity (Solankee & Patel, 2004).
- Further Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Their Antibacterial Activities : Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Optical and Electronic Properties
- Fluorescence Properties of Diphenylthiazolo[4,5‐b]Pyrazines Tuned by Donor‐Acceptor Substituent Effects : Research on 2,6‐ and 2,5‐diphenylthiazolo[4,5‐b]pyrazine derivatives showed that they have efficient fluorescence properties, which can be tuned by substituent effects (Nakagawa et al., 2015).
Synthesis and Characterization
- Synthesis of 3-Amino-4-Fluoropyrazoles : This study presents a synthetic strategy for new 3-amino-4-fluoropyrazoles, which are of considerable interest as building blocks in medicinal chemistry (Surmont et al., 2011).
- Synthesis, Characterization, Free-radical Scavenging Capacity and Antioxidant Activity of Novel Series of Hydrazone, 1,3,4-oxadiazole and 1,2,4- Triazole Derived from 3,5-Dimethyl-1H-Pyrazole : This research synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and tested their in vitro antioxidant activities, showing significant potential (Karrouchi et al., 2019).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKZFTWUFQXRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.